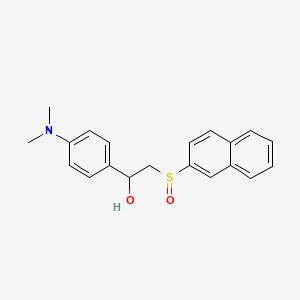
p-(Dimethylamino)-alpha-((2-naphthylsulfinyl)methyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dimethylaminophenyl group and a naphthalen-2-ylsulfinyl group attached to an ethanol backbone, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL typically involves multi-step organic reactions. One common method includes the reaction of 4-dimethylaminobenzaldehyde with 2-naphthalenethiol in the presence of a base to form the corresponding thioether. This intermediate is then oxidized to the sulfoxide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. Finally, the sulfoxide is reacted with an appropriate alcohol under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding thioether using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of substituted dimethylaminophenyl derivatives.
Scientific Research Applications
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the naphthalen-2-ylsulfinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Dimethylaminophenyl)pyridine derivatives .
- 2-(4-Dimethylaminophenyl)benzothiazole derivatives .
Uniqueness
1-(4-DIMETHYLAMINOPHENYL)-2-NAPHTHALEN-2-YLSULFINYL-ETHANOL is unique due to its combination of a dimethylaminophenyl group and a naphthalen-2-ylsulfinyl group, which imparts distinct photophysical and chemical properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
38226-50-5 |
|---|---|
Molecular Formula |
C20H21NO2S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-naphthalen-2-ylsulfinylethanol |
InChI |
InChI=1S/C20H21NO2S/c1-21(2)18-10-7-16(8-11-18)20(22)14-24(23)19-12-9-15-5-3-4-6-17(15)13-19/h3-13,20,22H,14H2,1-2H3 |
InChI Key |
LRRXOQACLLZTSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CS(=O)C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















